Product packaging for 2-(1-tosyl-1H-indol-5-yl)acetic acid(Cat. No.:CAS No. 2108834-38-2)

2-(1-tosyl-1H-indol-5-yl)acetic acid

Cat. No.: B2518636
CAS No.: 2108834-38-2
M. Wt: 329.37
InChI Key: NDBZMKNLZGVVGE-UHFFFAOYSA-N
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Description

2-(1-Tosyl-1H-indol-5-yl)acetic acid (CAS 2108834-38-2) is a synthetic indole derivative of interest in medicinal chemistry and life sciences research. This compound features a molecular formula of C17H15NO4S and a molecular weight of 329.37 . The tosyl (p-toluenesulfonyl) group attached to the indole nitrogen enhances the molecule's stability and can modulate its reactivity, making it a valuable protected intermediate or building block in organic synthesis . Researchers utilize such specialized indole compounds in the development of novel therapeutic agents; for instance, structurally similar indole derivatives are being investigated for their potential to modulate the cystic fibrosis transmembrane conductance regulator (CFTR) protein, indicating relevance in the study of cystic fibrosis and other diseases . Furthermore, recent studies on related 1H-indol-5-ylamine derivatives have demonstrated significant antimicrobial activity against various microbial strains, suggesting that the structural motif of substituted indoles is a promising area for developing new anti-infective agents . As a key intermediate, this compound can be used to generate a diverse array of functionally complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15NO4S B2518636 2-(1-tosyl-1H-indol-5-yl)acetic acid CAS No. 2108834-38-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-(4-methylphenyl)sulfonylindol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c1-12-2-5-15(6-3-12)23(21,22)18-9-8-14-10-13(11-17(19)20)4-7-16(14)18/h2-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBZMKNLZGVVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 2 1 Tosyl 1h Indol 5 Yl Acetic Acid and Its Analogues

General Synthetic Routes for Indole (B1671886) Acetic Acid Derivatives

The indole-acetic acid framework is a common structural motif, and numerous synthetic routes have been developed for its construction. These methods range from classical name reactions to modern transition-metal-catalyzed processes. thieme-connect.comorgsyn.orgwikipedia.org

Fischer Indole Synthesis Approaches and Modifications

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used and effective methods for preparing indole rings. nih.govbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.comalfa-chemistry.com

The general mechanism proceeds through several key steps:

Phenylhydrazone Formation : Reaction between an arylhydrazine and a carbonyl compound.

Tautomerization : The phenylhydrazone tautomerizes to its enamine form. alfa-chemistry.comnumberanalytics.com

numberanalytics.comnumberanalytics.com-Sigmatropic Rearrangement : This is the crucial C-C bond-forming step. nih.govnumberanalytics.com

Cyclization and Aromatization : The intermediate cyclizes and eliminates ammonia (B1221849) to form the aromatic indole ring. alfa-chemistry.comnumberanalytics.com

To synthesize an indole-5-acetic acid derivative, a substituted phenylhydrazine, such as (4-hydrazinylphenyl)acetic acid, would be reacted with a suitable aldehyde or ketone. For instance, reaction with pyruvic acid followed by decarboxylation can yield the desired indole acetic acid. byjus.com The choice of acid catalyst is crucial, with both Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, BF₃) being commonly employed. nih.gov

Catalyst TypeExamplesSolvent(s)
Brønsted AcidsHydrochloric acid, Sulfuric acid, Polyphosphoric acidAcetic acid, Ethanol, Water
Lewis AcidsZinc chloride, Boron trifluoride, Iron chlorideAcetic acid, Ethanol

A summary of common catalysts and solvents used in the Fischer Indole Synthesis. nih.govnumberanalytics.com

While powerful, the traditional Fischer synthesis can have limitations, such as the failure of acetaldehyde (B116499) to produce the parent indole ring directly. byjus.com However, modifications and a wide range of compatible starting materials make it a versatile tool for accessing substituted indoles. numberanalytics.com

Palladium-Catalyzed Cascade Reactions for Indole Ring Construction

In recent years, palladium-catalyzed reactions have emerged as a powerful tool for constructing complex heterocyclic systems, including the indole nucleus. mdpi.commdpi.com These methods often offer high efficiency and regioselectivity under mild conditions. Cascade reactions, where multiple bond-forming events occur in a single pot, are particularly attractive for streamlining synthesis. mdpi.comacs.org

Several palladium-catalyzed strategies are applicable for indole ring construction:

C-H Activation/Annulation : This approach involves the direct functionalization of C-H bonds. For example, N-aryl amides can undergo palladium-catalyzed C-H activation and subsequent coupling with alkynes or olefins to form the indole ring. researchgate.net This obviates the need for pre-functionalized starting materials.

Tandem Addition/Cyclization : Palladium catalysts can facilitate a tandem sequence of reactions, such as the Cacchi reaction between N-aryl(alkyl)sulfonyl-2-alkynylanilides and aryl boronic acids, to produce highly substituted indoles. mdpi.com

Intramolecular Cyclization : The intramolecular addition of C-N bonds to alkynes, catalyzed by palladium, is another effective route to the indole core. mdpi.com

These modern synthetic methods provide access to a diverse range of functionalized indoles that may be difficult to obtain through classical routes. The high functional group tolerance is a key advantage, allowing for the synthesis of complex indole acetic acid precursors. mdpi.comacs.org

Reaction TypeStarting MaterialsCatalyst System (Example)
C-H Activation/AnnulationN-Aryl Amides + AlkynesPd(OAc)₂
Cacchi ReactionN-Sulfonyl-2-alkynylanilides + Aryl Boronic AcidPalladium Catalyst
Intramolecular C-N AdditionN-Acyl-2-alkynylanilinesPdCl₂(CH₃CN)₂
Dehydrogenative CouplingDiarylamines + OlefinsPalladium Catalyst

Examples of Palladium-Catalyzed Reactions for Indole Synthesis. mdpi.comresearchgate.net

Coupling Reagents in Indole Acetic Acid Formation

Coupling reagents are essential for the formation of C-C and C-heteroatom bonds. While often associated with amide bond formation in peptide synthesis, the principles are broadly applicable to the synthesis of molecules like 2-(1-tosyl-1H-indol-5-yl)acetic acid. iris-biotech.de These reagents can be used to either introduce the acetic acid side chain onto a pre-formed indole ring or to participate in the cyclization process itself.

For instance, the acetic acid moiety can be installed at the C5 position of an appropriately functionalized indole precursor (e.g., 5-bromo-1-tosyl-1H-indole) using palladium-catalyzed cross-coupling reactions. Reagents for Suzuki, Heck, or Sonogashira coupling can be employed to form a C-C bond, followed by chemical modification to yield the desired acetic acid side chain. The iodine-promoted coupling of the dianion of indole-3-acetic acid methyl ester has been used to synthesize bisindole derivatives, demonstrating the utility of coupling strategies involving the acetic acid side chain itself. rsc.org

Selective N-Tosylation of Indole Scaffolds

The introduction of a tosyl (p-toluenesulfonyl) group onto the indole nitrogen is a critical step in the synthesis of the target compound. This functionalization is often performed to protect the N-H group and to modify the electronic properties of the indole ring for subsequent reactions. nih.govwikipedia.org

Regioselective Functionalization at the Indole Nitrogen

The indole ring possesses multiple sites susceptible to functionalization, but the nitrogen atom is a primary site for electrophilic attack. The N-H bond is weakly acidic, and in the presence of a base, the nitrogen can be deprotonated to form a nucleophilic indolide anion. This anion readily reacts with electrophiles like p-toluenesulfonyl chloride (TsCl) to achieve N-functionalization with high regioselectivity. researchgate.net

The reaction is typically carried out using a base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF). lookchem.com The choice of base and reaction conditions is critical to ensure selective N-tosylation over competing C-functionalization, particularly at the highly nucleophilic C3 position. researchgate.net While NaH is commonly used, care must be taken as excessive amounts can promote a reverse detosylation reaction. lookchem.com

Role of Tosyl Group in Synthetic Transformations

The tosyl group serves several important functions in the synthesis of indole derivatives. wikipedia.org

Protecting Group : The primary role of the tosyl group is to act as a protecting group for the indole nitrogen. wikipedia.org This prevents unwanted side reactions at the N-H position during subsequent synthetic steps. The tosyl group is robust but can be removed under specific conditions, a process known as detosylation. lookchem.comresearchgate.net

Electron-Withdrawing Group : As a strong electron-withdrawing group, the tosyl moiety significantly alters the electronic character of the indole ring. It decreases the nucleophilicity of the pyrrole (B145914) ring, making it less susceptible to electrophilic attack. This deactivation can be synthetically useful for controlling reactivity.

Directing Group : The presence of the N-tosyl group can direct metallation (e.g., lithiation) to the C2 position of the indole ring. This allows for the selective introduction of substituents at a position that is typically less reactive than C3.

The ability to remove the tosyl group is crucial for the final steps of many synthetic sequences. A variety of methods have been developed for N-detosylation. lookchem.comresearchgate.net

Reagent/SystemConditionsReference
Sodium Hydride (NaH)DMA, 60 °C lookchem.com
Thioglycolic acid (dilithium salt)DMF, ambient temperature researchgate.net
Cesium Carbonate (Cs₂CO₃)THF-MeOH researchgate.netresearchgate.net

A selection of reagents for the deprotection (detosylation) of N-tosyl indoles.

Approaches to Introduce the Acetic Acid Moiety at the Indole C5 Position

The construction of the 2-(indol-5-yl)acetic acid framework can be broadly categorized into two strategic approaches. The first involves the use of an indole precursor already bearing a functional group at the C5 position, which is then chemically elaborated to form the acetic acid side chain. The second, more modern approach, relies on the direct C-H functionalization of the indole core at the C5 position to introduce the desired moiety or a precursor to it.

This classical and versatile strategy relies on a multi-step sequence starting from a readily available, C5-substituted indole. The indole nitrogen is typically protected, often with a tosyl group, to increase stability and prevent side reactions. The C5-substituent then serves as a chemical handle for building the acetic acid side chain.

Common precursors for this approach include 5-bromoindole (B119039) and 5-nitroindole. The elaboration of these precursors can proceed via several well-established organometallic and classical reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a powerful tool for this transformation. A 5-halo-1-tosylindole can be coupled with various partners to introduce the two-carbon acetic acid skeleton. For instance, a Heck reaction with ethyl acrylate, followed by reduction of the resulting double bond and hydrolysis of the ester, would yield the target acid. Alternatively, Sonogashira coupling with a protected acetylene (B1199291) followed by hydration and oxidation could achieve the same goal.

Cyanide-based Methods: The 5-haloindole can be converted to 5-cyanoindole. While direct hydrolysis would lead to the carboxylic acid, the cyano group can be used to build the acetic acid chain. For example, reduction to the aminomethyl group, followed by diazotization and substitution, or conversion to a halomethyl group followed by another cyanation and hydrolysis sequence can install the acetic acid moiety.

From 5-Aminoindole (B14826): Starting from 5-nitroindole, the nitro group can be reduced to an amine. The resulting 5-aminoindole can undergo a Sandmeyer reaction to install a variety of functional groups, including halides or a nitrile, which can then be elaborated as described above.

PrecursorKey TransformationReagents/ReactionIntermediate Product
5-Bromo-1-tosylindoleHeck CouplingEthyl acrylate, Pd catalyst, baseEthyl (E)-3-(1-tosyl-1H-indol-5-yl)acrylate
5-Bromo-1-tosylindoleSuzuki CouplingPotassium (2-ethoxy-2-oxoethyl)trifluoroborate, Pd catalystEthyl 2-(1-tosyl-1H-indol-5-yl)acetate
5-Nitro-1-tosylindoleReduction/Sandmeyer1. H₂, Pd/C 2. NaNO₂, H⁺ 3. CuCN5-Cyano-1-tosylindole

Directly modifying the C-H bonds of the indole benzene (B151609) ring represents a more atom- and step-economical approach. nih.gov However, achieving regioselectivity at the C5 position is a significant challenge due to its inherent low reactivity. nih.govnews-medical.net Recent advances in catalysis have begun to address this problem.

Strategies for direct C5 functionalization often rely on transition-metal catalysis, which can overcome the high activation energy of C-H bond cleavage.

Directed C-H Activation: One strategy involves the use of a directing group, often placed at the C3 position, to guide a metal catalyst to the adjacent C4 or the more remote C5 position. A removable pivaloyl directing group at C3 has been successfully used to achieve catalyst-controlled C4 and C5 arylation of indoles. nih.gov This principle could be extended to the introduction of an acetic acid precursor.

Copper-Catalyzed Alkylation: A method for the regioselective C5–H alkylation of indoles bearing a C3-carbonyl group has been developed using copper-carbene species. nih.gov This reaction utilizes a copper and silver co-catalytic system, with quantum chemical calculations suggesting the reaction proceeds through an initial C4-alkylation followed by a rearrangement to the more stable C5-substituted product. news-medical.net This offers a potential route for directly installing a functionalized two-carbon unit.

Regioselective Halogenation: An efficient and highly regioselective method for the direct iodination of the indole C5-H bond has been reported. rsc.org This metal-free reaction proceeds under mild conditions and provides a C5-iodoindole intermediate. rsc.org This product can then be used in the precursor-based methods described in section 2.3.1, effectively bridging the direct and precursor-based strategies.

MethodCatalyst/ReagentsKey FeaturePotential Application for Acetic Acid Synthesis
Directed ArylationPd or Cu catalyst, C3-Piv directing groupDirecting group controls regioselectivity for C5. nih.govCoupling with a halo-acetate derivative or other C2 synthon.
Copper-Catalyzed AlkylationCu(OAc)₂/AgSbF₆, α-diazomalonatesDirect C5-alkylation via a C4-to-C5 rearrangement. nih.govnews-medical.netUse of a diazoester to introduce an acetic acid precursor directly.
Direct IodinationN-Iodosuccinimide (NIS)Metal-free, highly regioselective for C5. rsc.orgCreates a 5-iodoindole (B102021) handle for subsequent cross-coupling reactions.

Synthesis of Structural Analogues Bearing the N-Tosyl-Indole Acetic Acid Framework

The N-tosyl-indole acetic acid framework is a versatile scaffold for developing compounds with a range of biological activities. The synthesis of structural analogues often involves similar strategies to those described above, with variations in the starting materials to introduce different substituents on the indole ring or modify the acetic acid side chain. The tosyl group serves as a robust protecting group but can be replaced by other sulfonamides or N-substituents to modulate the properties of the final molecule.

The synthesis of indole acetic acid analogues is a broad field, with numerous methods reported for creating diverse structures. For example, indole-3-acetic acid derivatives have been synthesized by reacting 2-(1H-indol-3-yl)acetyl chloride with various substituted anilines. researchgate.net Other complex analogues, such as indole acetic acid sulfonate derivatives, have been prepared through multi-step sequences involving the coupling of indole-3-acetic acid with aminophenols followed by sulfonylation. nih.govnih.gov While many reported syntheses focus on the more reactive C3 position, the principles can be adapted for C5-substituted analogues, provided a suitable C5-functionalized starting material is used. orgsyn.orggoogle.com

Analogue TypeGeneral Synthetic ApproachStarting MaterialsReference
Substituted Indole-3-acetic acid amidesActivation of indole-3-acetic acid followed by amide coupling.Indole-3-acetic acid, various anilines. researchgate.net
Indole-3-acetic acid sulfonatesAmide bond formation followed by reaction with sulfonyl chlorides.Indole-3-acetic acid, 2-aminophenol, substituted sulfonyl chlorides. nih.govnih.gov
[1-(Substituted-benzyl)-1H-indol-5-yloxy]-acetic acidsAlkylation of a 5-hydroxyindole (B134679) derivative with a substituted benzyl (B1604629) halide, followed by etherification with an acetate (B1210297) equivalent.5-Hydroxyindole, substituted benzyl halides, ethyl bromoacetate. nih.gov
5,6-Methylenedioxy-indol-3-yl-acetic acidConstruction of the indole ring from a substituted benzaldehyde, followed by side-chain introduction.Piperonal (3,4-methylenedioxybenzaldehyde). scispace.com

Molecular Design and Structural Modification Principles for 2 1 Tosyl 1h Indol 5 Yl Acetic Acid Derivatives

Rationale for Substituent Variation on the Indole (B1671886) Core

The indole ring is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. sciencedaily.com Variation of substituents on the indole core of 2-(1-tosyl-1H-indol-5-yl)acetic acid derivatives is a primary strategy to modulate their biological activity through steric, electronic, and hydrophobic effects.

Key Principles:

Electronic Effects: The introduction of electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or electron-withdrawing groups (EWGs) such as halogens (F, Cl) or nitro (-NO₂) can significantly alter the electron density of the indole ring system. These changes can influence the molecule's ability to participate in crucial interactions, such as hydrogen bonding or π-π stacking, with biological targets. For instance, in some series, EWGs can enhance binding affinity by modifying the acidity of the indole N-H proton (in de-tosylated analogues) or influencing the charge distribution across the aromatic system.

Positional Isomerism: The specific position of a substituent on the indole ring is critical. Functionalization at positions C2, C3, C4, C6, and C7 can lead to distinct pharmacological profiles. For example, studies on indole-based inhibitors have shown that moving a substituent from one position to another can switch a compound from an agonist to an antagonist or alter its selectivity for different receptor subtypes.

Table 1. Impact of Substituent Variation on the Indole Core
Position of SubstitutionType of SubstituentRationale for ModificationPotential Outcome
C2, C3 (Pyrrole Ring)Alkyl, ArylIntroduce steric bulk; modulate electronics and nucleophilicity.Alter binding mode; improve selectivity.
C4, C6, C7 (Benzene Ring)Halogens, -OCH₃, -CF₃Modify electronic properties (pKa, hydrogen bonding) and lipophilicity.Enhance binding affinity; improve metabolic stability.
C5 (Benzene Ring)Alternative linkersChange vector and orientation of the acetic acid side chain.Optimize interaction with target binding site.

Strategic Modifications of the Tosyl Moiety

The N-tosyl group (p-toluenesulfonyl) in this compound serves a dual purpose. It acts as a robust protecting group for the indole nitrogen, preventing unwanted side reactions during synthesis and increasing the acidity of the C2-proton. nih.gov However, it is also a key pharmacophoric element that can be strategically modified.

Key Principles:

Modulation of Electronic Properties: The tosyl group is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the indole nitrogen. Replacing the p-methyl group on the phenyl ring with other substituents (e.g., -NO₂, -Cl, -OCH₃) can fine-tune this electronic effect. This allows for precise control over the electronic character of the indole ring, which can be crucial for optimizing interactions with a biological target.

Steric and Conformational Control: The bulky tosyl group can impose conformational restrictions on the molecule, which may be beneficial for locking it into a bioactive conformation. Varying the sulfonyl group (e.g., using methanesulfonyl or other arylsulfonyl groups) can alter these steric constraints and explore different regions of the target's binding pocket.

Role as a Leaving Group or Bioisostere: In some synthetic contexts, the tosyl group is installed as a protecting group intended for later removal. researchgate.net However, in many final drug candidates, the N-sulfonyl group is retained for its contribution to biological activity. In cases where the sulfonamide moiety is problematic (e.g., due to poor solubility or potential for off-target effects), it can be replaced with other bioisosteric groups like amides or ketones. Research on N-tosyl indole derivatives has shown that the presence of the tosyl group can significantly enhance biological potential compared to unsubstituted indole analogues.

Table 2. Examples of Strategic Modifications to the N-Sulfonyl Moiety
Original MoietyModified MoietyRationalePotential Impact
Tosyl (p-toluenesulfonyl)BenzenesulfonylRemove methyl group to probe steric/hydrophobic interactions.Slightly reduced lipophilicity.
Tosyl (p-toluenesulfonyl)p-NitrobenzenesulfonylIncrease electron-withdrawing nature.Enhanced acidity of adjacent protons; altered electronic interactions.
Tosyl (p-toluenesulfonyl)Methanesulfonyl (Mesyl)Replace aryl group with a smaller alkyl group.Reduced steric bulk; increased hydrophilicity.
Tosyl (p-toluenesulfonyl)Acetyl or BenzoylReplace sulfonamide with an amide bioisostere.Different hydrogen bonding capacity and geometry.

Chemical Modifications of the Acetic Acid Side Chain

The acetic acid side chain is a critical functional group, often serving as a key interaction point with the biological target, typically through ionic or hydrogen bond interactions. Its modification is a cornerstone of lead optimization for indole-5-acetic acid derivatives. nih.gov

Key Principles:

Prodrug Strategies: The carboxylic acid can be esterified (e.g., to a methyl or ethyl ester) to create a more lipophilic prodrug. This can improve membrane permeability and oral bioavailability. Inside the body, cellular esterases hydrolyze the ester to release the active carboxylic acid parent drug.

Amide Formation: Converting the carboxylic acid to a primary, secondary, or tertiary amide introduces new hydrogen bond donor/acceptor capabilities and removes the negative charge. This can be used to probe for additional interactions within the binding site and can also improve cell permeability. A wide variety of amines can be used, allowing for the introduction of diverse chemical functionalities.

Bioisosteric Replacement: The carboxylic acid group can be replaced with other acidic functional groups known as bioisosteres, such as tetrazole or hydroxamic acid. These groups can mimic the acidic nature and interaction profile of the carboxylic acid but may offer advantages in terms of pKa, metabolic stability, or cell penetration.

Chain Length and Homologation: The length of the alkyl chain connecting the carboxyl group to the indole ring can be varied. Shortening or lengthening the chain (e.g., to propanoic or butanoic acid derivatives) alters the position of the acidic group, which can be critical for optimizing the geometry of interaction with the target protein. Studies on indole acetic acid sulfonate derivatives have shown that the pharmacophore structure, including the indole ring and carboxamide/sulfonate group, is crucial for inhibitory activity. researchgate.netrsc.org

Table 3. Common Modifications of the Acetic Acid Side Chain
Modification TypeExamplePrimary GoalResulting Functional Group
EsterificationReaction with Methanol/H⁺Create a lipophilic prodrug.-CH₂COOCH₃ (Methyl ester)
AmidationReaction with BenzylamineIntroduce H-bond donors/acceptors; remove charge.-CH₂CONHCH₂Ph (N-Benzylamide)
Bioisosteric ReplacementSynthesis of a tetrazole analogueMimic carboxylic acid with improved properties.-CH₂-CN₄H (Tetrazole)
HomologationArndt-Eistert synthesisOptimize positioning of the acidic group.-CH₂CH₂COOH (Propanoic acid derivative)

Stereochemical Considerations in Analogous N-Tosyl Indole Derivatives

While this compound itself is an achiral molecule, the introduction of substituents on the indole core or the side chain can create one or more stereocenters. The control of stereochemistry is paramount in modern drug design, as different enantiomers or diastereomers of a chiral drug can exhibit vastly different pharmacological activities, potencies, and safety profiles.

Key Principles:

Creation of Chiral Centers: A chiral center can be introduced by adding a substituent to the α-carbon of the acetic acid side chain (e.g., creating a derivative of α-methyl-2-(1-tosyl-1H-indol-5-yl)acetic acid). Similarly, modifications to the indole ring, such as the reduction of the pyrrole (B145914) double bond to form an indoline, can also generate stereocenters.

Enantioselective Synthesis: When a chiral center is present, it is often necessary to develop enantioselective synthetic methods to produce a single enantiomer. This is because the desired biological activity frequently resides in only one of the enantiomers (the eutomer), while the other (the distomer) may be inactive or contribute to undesirable side effects. Methods for the stereoselective N-alkylation of indoles, for example, are an area of active research. mdpi.com

Diastereoselectivity in Complex Molecules: For derivatives with multiple stereocenters, controlling the relative configuration (diastereoselectivity) is also crucial. The spatial arrangement of different parts of the molecule can dramatically affect how it binds to its target. Lewis acid-mediated additions to β-alkoxy N-tosyl imines, for example, show that stereochemical outcomes can be controlled through the formation of chelated intermediates, leading to specific diastereomers. nsf.gov The use of palladium(II) catalysis in reactions with N-tosyl groups can also achieve high regio- and stereoselectivity. organic-chemistry.org

Biological Activities and Pharmacological Insights of 2 1 Tosyl 1h Indol 5 Yl Acetic Acid Derivatives

Enzyme Inhibition Potentials

The unique structural features of 2-(1-tosyl-1H-indol-5-yl)acetic acid derivatives make them promising candidates for interacting with various enzyme active sites, leading to modulation of their catalytic activity.

Ectonucleotidases (e.g., h-ENPP1, h-ENPP3, h-e5′NT, r-e5′NT, h-TNAP)

A series of indole (B1671886) acetic acid sulfonate derivatives have demonstrated significant inhibitory potential against several ectonucleotidases, which are enzymes involved in nucleotide metabolism and signaling. nih.gov These enzymes, including human ectonucleotide pyrophosphatase/phosphodiesterase 1 (h-ENPP1) and 3 (h-ENPP3), human and rat ecto-5'-nucleotidase (h-e5′NT and r-e5′NT), and human tissue-nonspecific alkaline phosphatase (h-TNAP), are implicated in various pathological conditions, including cancer. nih.govresearchgate.net

Notably, specific substitutions on the sulfonate phenyl ring have been shown to dramatically enhance the inhibitory potency. For instance, compound 5e emerged as a highly potent inhibitor of h-ENPP1 with an IC50 value of 0.32 ± 0.01 μM, representing a 58-fold increase in potency compared to the standard inhibitor, suramin. nih.govresearchgate.net Similarly, compound 5j , featuring three fluorine substitutions, was a potent inhibitor of h-ENPP3 with an IC50 of 0.62 ± 0.003 μM, a 21-fold increase in potency over suramin. nih.govresearchgate.net

For h-e5′NT, compound 5c displayed an impressive IC50 of 0.37 ± 0.03 μM, which is 115 times more potent than sulfamic acid. nih.govresearchgate.net Against r-e5′NT, the iodo-substituted compound 5i showed an IC50 of 0.81 ± 0.05 μM, a 95-fold increase in potency compared to sulfamic acid. nih.govresearchgate.net Furthermore, compound 5g was identified as a potent inhibitor of h-TNAP with an IC50 of 0.59 ± 0.08 μM, 36 times more potent than levamisole. nih.govresearchgate.net

Kinetic studies revealed varied mechanisms of inhibition. For example, compounds 5j and 5e were found to be competitive inhibitors of their respective targets, while 5e and 5c exhibited an un-competitive mode of inhibition. nih.govresearchgate.net Compound 5g demonstrated a non-competitive inhibition mode. nih.govresearchgate.net

CompoundTarget EnzymeIC50 (μM)Fold Increase in PotencyReference
5e h-ENPP10.32 ± 0.0158 (vs. Suramin) nih.govresearchgate.net
5j h-ENPP30.62 ± 0.00321 (vs. Suramin) nih.govresearchgate.net
5c h-e5′NT0.37 ± 0.03115 (vs. Sulfamic acid) nih.govresearchgate.net
5i r-e5′NT0.81 ± 0.0595 (vs. Sulfamic acid) nih.govresearchgate.net
5g h-TNAP0.59 ± 0.0836 (vs. Levamisole) nih.govresearchgate.net

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Pathways

The indole acetic acid scaffold is a well-known pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. nih.gov Derivatives of this scaffold have been investigated for their ability to inhibit both COX and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govtandfonline.com Dual inhibition of COX-2 and 5-LOX is considered a promising strategy for developing anti-inflammatory agents with an improved safety profile, particularly regarding gastrointestinal and cardiovascular side effects. tandfonline.com

A study on novel N-methylsulfonyl-indole derivatives, which bear resemblance to the tosyl group, revealed compounds with potent dual inhibitory activity. tandfonline.com For instance, compound 5d from this series exhibited significant inhibition of both COX-2 and 5-LOX. tandfonline.com This suggests that the presence of a sulfonyl group on the indole nitrogen is a key feature for this dual activity. The anti-inflammatory potency of some of these derivatives was found to be superior to the reference drug ibuprofen. nih.gov

Compound SeriesTarget EnzymesNotable ActivityReference
N-methylsulfonyl-indole derivativesCOX-2, 5-LOXCompound 5d showed high dual inhibitory activity. tandfonline.com
(Diphenylmethylene)-2-(1H-indole-3-yl)acetohydrazide derivativesLOXCompound 6 showed potent activity with an IC50 of 53.61 μM. nih.gov
Pyrrolizine derivativesCOX/5-LOXCompound 25 exhibited stronger binding affinity for 5-LOX than other derivatives. nih.gov

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and medicinal fields for treating hyperpigmentation disorders. nih.govrsc.org Several studies have demonstrated that indole derivatives, particularly those with a tosyl group, can act as potent tyrosinase inhibitors. nih.govmdpi.com

In one study, a series of N-tosyl substituted indole-based thiosemicarbazones were synthesized and evaluated for their tyrosinase inhibitory activity. nih.gov All eighteen compounds showed good to outstanding potency, with IC50 values ranging from 6.40 ± 0.21 μM to 61.84 ± 1.47 μM. nih.gov The most potent compound, 5r , had an IC50 of 6.40 ± 0.21 μM, which was significantly better than the standard inhibitor, kojic acid (IC50 = 18.30 ± 0.41 μM). nih.gov Kinetic studies revealed that these compounds act as competitive inhibitors of tyrosinase. nih.gov

Another study involving molecular docking suggested that an indole derivative bearing a tosyl group, namely 2-(1-ethyl-5-nitro-1H-indole-7-carbonyl)butyl 4-methylbenzenesulfonate (B104242) (5 ), has a good affinity for tyrosinase, indicating its potential as an antioxidant and tyrosinase inhibitor. mdpi.com The introduction of the tosyl group was found to increase the affinity for the enzyme. mdpi.com

Compound Series/CompoundIC50 (μM)Inhibition TypeReference
N-tosyl indole-based thiosemicarbazones (5a-r )6.40 ± 0.21 to 61.84 ± 1.47Competitive nih.gov
Compound 5r 6.40 ± 0.21Competitive nih.gov
Kojic Acid (Reference)18.30 ± 0.41- nih.gov
Indole–thiourea derivative 4b 5.9 ± 2.47Competitive nih.gov

Other Relevant Enzyme Targets (e.g., EGFR, LSD1, Protein Kinases, Tubulin)

The antiproliferative activity of indole derivatives has been explored, with some compounds showing effects on cancer cell lines. nih.govnih.gov While direct inhibition of enzymes like Epidermal Growth Factor Receptor (EGFR), Lysine-Specific Demethylase 1 (LSD1), protein kinases, and tubulin by this compound derivatives is not extensively documented, the structural motifs present in these molecules are found in known inhibitors of these targets.

For instance, certain 5-chloro-indole-2-carboxylate derivatives have been developed as potent inhibitors of mutant EGFR/BRAF pathways. mdpi.com The indole nucleus is a core component of various anticancer agents. nih.govnih.gov Additionally, the tosyl group is present in some compounds designed as dual inhibitors of tubulin polymerization and LSD1. While a direct link is yet to be firmly established, the chemical features of this compound derivatives suggest a potential for interaction with these oncologically relevant enzymes. Further research is needed to explore these possibilities.

Antimicrobial Activity Profiles

Indole derivatives have been recognized for their antimicrobial properties, exhibiting activity against a range of pathogenic microorganisms. nih.govnih.gov

Antibacterial Efficacy (Gram-positive and Gram-negative strains)

Studies on various indole derivatives have demonstrated their potential as antibacterial agents. nih.govnih.gov For example, certain synthetic indole derivatives have been shown to be effective against multidrug-resistant Gram-positive bacteria by interfering with their respiratory metabolism. nih.gov The outer membrane of Gram-negative bacteria can sometimes pose a barrier to the entry of these compounds, although some indole derivatives have shown activity against these strains as well. nih.govuobaghdad.edu.iq

While specific data on the antibacterial activity of this compound derivatives is limited, the broader class of indole-based molecules has shown promise. For instance, some N-acyl hydrazones derived from indole-3-propionic acid displayed moderate activity against the Gram-negative bacterium E. coli. uobaghdad.edu.iq Conversely, some thiazolidine-2,4-dione derivatives showed activity primarily against Gram-positive bacteria like Staphylococcus aureus. mdpi.com The efficacy of these compounds is often dependent on the specific substitutions on the indole ring and the nature of the appended functional groups. The combination of the indole core with a tosyl group in this compound derivatives warrants further investigation into their specific antibacterial spectrum and mechanism of action.

Antifungal Properties

While direct studies on the antifungal properties of this compound are not extensively documented, research into structurally related compounds containing the tosyl group highlights a promising area for investigation. A notable study focused on a series of novel 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles, which were synthesized and evaluated for their in vitro activity against six Candida species. researchgate.netnih.govmdpi.com

The investigation revealed that these tosyl-containing heterocyclic compounds exhibited significant antifungal effects. The in vitro testing of these compounds demonstrated lower Minimum Inhibitory Concentration (MIC) values compared to the reference drug, fluconazole, indicating potent activity against the tested Candida strains. researchgate.netnih.govmdpi.com Docking studies suggested that these molecules have a good affinity for the active site of the CYP51 enzyme, a key enzyme in ergosterol (B1671047) biosynthesis, which is a critical component of the fungal cell membrane. researchgate.netnih.gov The inhibition of this pathway is a common mechanism for antifungal agents. researchgate.netnih.gov

Table 1: Antifungal Activity of Tosyl-Containing Dihydrooxazole Derivatives against Candida albicans

Compound ID Substituent (R) MIC₉₀ (µg/mL)
6a H 1.80
6b 4-F 0.90
6c 4-Cl 0.45
6d 4-Br 0.45
6e 4-CH₃ 1.80
Fluconazole Reference Drug 6.25

Data sourced from a study on 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles. mdpi.com

These findings suggest that the tosyl moiety, when incorporated into suitable heterocyclic systems, can contribute significantly to antifungal activity. This provides a strong rationale for the synthesis and evaluation of this compound derivatives as potential novel antifungal agents.

Antioxidant Activities

Indole derivatives are recognized for their antioxidant potential. The introduction of a tosyl group has been explored as a strategy to enhance this activity. Research has shown that N-tosylated indole derivatives, in particular, possess antioxidant properties. mdpi.com A molecular docking study on a novel O-tosyl indole derivative, 2-(1-ethyl-5-nitro-1H-indole-7-carbonyl)butyl 4-methylbenzenesulfonate, suggested it has potential antioxidant activity due to its strong affinity for the tyrosinase enzyme. mdpi.com The study highlighted that the presence of the tosyl group increased the molecule's affinity for the target enzyme compared to its hydroxyl analog. mdpi.com

Furthermore, studies on analogues of indole-3-acetic acid have demonstrated significant antioxidant capabilities. eurjchem.comresearchgate.net In one study, various indole-3-acetic acid amides were synthesized and screened for their ability to scavenge the 2,2-diphenyl-1-picryl hydrazyl (DPPH) free radical. Several of these derivatives showed potent activity, with one compound bearing a methoxy (B1213986) and hydroxyl-substituted aniline (B41778) moiety exhibiting superior radical scavenging potential compared to the standard antioxidant, Butylated Hydroxy Anisole (BHA). eurjchem.comresearchgate.net

Another line of research investigated 2-(2-((1H-indol-5-yl)methylene)-hydrazinyl)-thiazole derivatives and found them to be promising antioxidant agents. nih.gov Their potential was evaluated using multiple methods, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP) assays. nih.gov

Table 2: Antioxidant Activity of Indole-3-Acetic Acid Analogues (DPPH Scavenging)

Compound ID Structure % Inhibition at 100 µg/mL
3 2-(1H-indol-3-yl)-N-phenylacetamide 65.21
4 N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide 78.34
9 N-(4-hydroxy-3-methoxyphenyl)-2-(1H-indol-3-yl)acetamide 89.12
BHA Butylated Hydroxy Anisole (Standard) 85.00

Data represents the percentage of DPPH radical scavenging activity. researchgate.net

These collective findings underscore the potential of the indole-acetic acid scaffold, particularly when functionalized with groups like tosyl or substituted anilines, to yield effective antioxidant agents.

Anticancer and Cytotoxic Potential

The indole framework is a privileged structure in the design of anticancer agents. Various derivatives of indole acetic acid have been synthesized and evaluated for their cytotoxic effects against numerous cancer cell lines.

One study detailed the synthesis of a series of indole-aryl amide derivatives based on a 2-(1H-indol-3-yl)acetic acid nucleus. mdpi.com These compounds were tested for their in vitro cytotoxicity against a panel of human tumor cell lines, including HT29 (colon), HeLa (cervical), MCF7 (breast), and PC-3 (prostate). Some of these derivatives displayed good activity against the selected cell lines. For instance, one compound showed noteworthy selectivity and activity against the HT29 malignant colonic cell line. mdpi.com

In another study, newly synthesized 2-(2-((1H-indol-5-yl)methylene)-hydrazinyl)-thiazole derivatives were evaluated for their cytotoxic effects on human ovarian (A2780) and cervical (HeLa) cancer cells. nih.gov Two compounds from this series, specifically the 4-methylthiazole (B1212942) and 4-phenylthiazole (B157171) derivatives, exhibited significant cytotoxic activity against both cell lines. nih.gov

Table 3: Cytotoxic Activity of Indolyl-Hydrazinyl-Thiazole Derivatives

Compound ID Cell Line IC₅₀ (µM)
1 (4-methylthiazole) A2780 11.6
1 (4-methylthiazole) HeLa 22.4
3 (4-phenylthiazole) A2780 12.4
3 (4-phenylthiazole) HeLa 19.4

IC₅₀ is the concentration of drug that inhibits cell growth by 50%. nih.gov

Other Emerging Pharmacological Applications

Beyond the realms of antimicrobial, antioxidant, and anticancer research, derivatives of indole acetic acid are being explored for other significant pharmacological applications. A key example is the development of compounds targeting metabolic disorders.

A novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds were designed and synthesized as potent and selective agonists for the thyroid hormone receptor β (TRβ). nih.gov Thyroid hormone plays a crucial role in regulating metabolism, and TRβ is a key target for developing drugs to treat dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. Compounds from this series demonstrated high selectivity for TRβ over the α subtype (TRα) and showed positive effects on plasma lipid endpoints in in vivo models of dyslipidemia. nih.gov This research highlights the potential of indole-5-acetic acid derivatives in the management of metabolic diseases.

Table 4: List of Compounds Mentioned

Compound Name
This compound
5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles
Fluconazole
2-(1-ethyl-5-nitro-1H-indole-7-carbonyl)butyl 4-methylbenzenesulfonate
Indole-3-acetic acid
2-(1H-indol-3-yl)-N-phenylacetamide
N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide
N-(4-hydroxy-3-methoxyphenyl)-2-(1H-indol-3-yl)acetamide
Butylated Hydroxy Anisole (BHA)
2-(2-((1H-indol-5-yl)methylene)-hydrazinyl)-4-methylthiazole
2-(2-((1H-indol-5-yl)methylene)-hydrazinyl)-4-phenylthiazole
2-(thiophen-2-yl)-1H-indole derivatives
2-indolyl 5-(1,2,3,6-tetrahydropyridyl) ketone

Structure Activity Relationship Sar Investigations of 2 1 Tosyl 1h Indol 5 Yl Acetic Acid Derivatives

Impact of N1-Tosyl Group on Biological Activity

The N1-tosyl group on the indole (B1671886) ring is a critical determinant of the biological activity in this series of compounds. The substitution of the indole nitrogen with a tosyl (p-toluenesulfonyl) group significantly influences the molecule's electronic properties and steric bulk, which in turn affects its interaction with biological targets.

Research on related N-tosyl-indole hybrids has demonstrated that the presence of the tosyl group at the N-1 position can appreciably enhance inhibitory potential against certain enzymes, such as tyrosinase. nih.gov In one study, indole thiosemicarbazones lacking any substitution at the N-1 position of the indole showed markedly lower potency compared to their N-tosylated counterparts. nih.gov This suggests that the tosyl group is not merely a protecting group but an active contributor to the molecule's pharmacophore.

The key contributions of the N1-tosyl group are believed to include:

Electron-Withdrawing Nature: The sulfonyl group is strongly electron-withdrawing, which can modulate the electron density of the indole ring system. This alteration can influence hydrogen bonding capabilities and pi-stacking interactions with target proteins.

Steric Hindrance and Conformational Restriction: The bulky tosyl group can orient the rest of the molecule in a specific conformation that is favorable for binding to a target's active site. It can also provide additional hydrophobic interactions.

The optimization of the tosyl group itself, for instance, by substituting the para-methyl group on the phenyl ring, could further refine biological activity, although specific data on 2-(1-tosyl-1H-indol-5-yl)acetic acid derivatives is limited in this respect.

Significance of the Acetic Acid Moiety at C5

The acetic acid side chain at the C5 position of the indole ring is another crucial feature for the biological activity of this compound class. Carboxylic acid moieties are common in drug molecules as they can act as a key interaction point with biological targets, often forming strong ionic bonds or hydrogen bonds with amino acid residues in an active site.

For indole derivatives, the acetic acid group is a well-established pharmacophoric element. For instance, Indole-3-acetic acid is a significant plant hormone, and its derivatives have been explored for various therapeutic applications, including as plant growth regulators and potential antimicrobial or anticancer agents. nih.govnih.govlookchem.com The acidic nature of this group allows it to exist in an anionic carboxylate form at physiological pH, which is often essential for binding to receptor sites that feature cationic residues like arginine or lysine.

In the context of enzyme inhibition, the acetic acid moiety can:

Act as a Hydrogen Bond Donor/Acceptor: The carboxylic acid can participate in crucial hydrogen bonding networks within the active site of a target enzyme.

Form Ionic Interactions: The negatively charged carboxylate can form salt bridges with positively charged residues, anchoring the molecule in the binding pocket.

Mimic Natural Substrates: In some cases, the acetic acid portion may mimic the structure of a natural substrate or cofactor, leading to competitive inhibition.

The position of the acetic acid group on the indole ring is also vital. While indole-3-acetic acid is the most common natural variant, substitution at the C5 position directs the acidic functional group into a different spatial region, which can lead to novel selectivity and activity profiles against different biological targets.

Influence of Additional Substituents on the Indole Ring System

Modifying the indole ring with additional substituents is a common strategy to explore and optimize the SAR of indole-based compounds. The nature, position, and size of these substituents can profoundly affect the compound's potency, selectivity, and pharmacokinetic profile. mdpi.com

Studies on various indole derivatives have provided insights into how different substituents can modulate activity. For example, in one series of indole-2-carboxylic acid derivatives investigated as CysLT1 antagonists, the type and position of halogen and methoxy (B1213986) groups had a significant impact on potency. researchgate.net

Key findings from related indole series that can be extrapolated include:

Halogen Substitution: Fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts in certain series. researchgate.net The position of the halogen is also critical; substitution at position 4 of the indole ring was found to be the least favorable for activity in one study. researchgate.net

Alkoxy Groups: Methoxy-substituted derivatives showed that the position of the substituent was paramount, with substitution at position 7 of the indole ring being the most favorable for activity in a particular series of CysLT1 antagonists. researchgate.net

Lipophilicity and Steric Bulk: The addition of lipophilic groups can enhance binding to hydrophobic pockets within a target protein. However, excessively bulky groups can introduce steric hindrance, preventing optimal binding. mdpi.com

These findings underscore the importance of systematically exploring substitutions around the indole core of this compound to fine-tune its biological activity.

Table 1: Impact of Indole Ring Substitution on Biological Activity in a Related Series

Compound SeriesSubstitution PositionSubstituent TypeObserved Impact on ActivityReference
Indole-2-carboxylic acid derivativesPosition 4VariousLeast favorable for activity researchgate.net
Indole-2-carboxylic acid derivativesPosition 7Methoxy groupMost favorable for activity researchgate.net
Indole-2-carboxylic acid derivativesVariousFluorine vs. ChlorineFluorine substitution led to higher potency researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net Both 2D- and 3D-QSAR models can be developed to predict the efficacy of novel derivatives and guide further synthesis. semanticscholar.orgresearchgate.net

For indole-based compounds, QSAR studies have successfully identified key molecular descriptors that govern their activity. nih.govmdpi.com These descriptors can be steric, electronic, or hydrophobic in nature.

2D-QSAR: These models correlate activity with physicochemical properties or topological indices derived from the 2D structure. For a series of indolealkylamine β3-adrenergic agonists, a 2D-QSAR model indicated that the presence of a sulfonyl group and high lipophilicity were favorable for activity, while increasing molar refractivity was detrimental. mdpi.com

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. researchgate.net For N-tosyl-indole hybrids, 3D-QSAR models could help delineate the optimal steric bulk and electronic properties of substituents on both the indole and tosyl rings. nih.gov

By developing robust and predictive QSAR models for this compound derivatives, researchers can prioritize the synthesis of compounds with the highest predicted potency, thereby accelerating the drug discovery process. mdpi.comsemanticscholar.orgresearchgate.net

Pharmacophore Identification and Lead Optimization Principles

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that are necessary for a molecule to bind to a specific biological target. scispace.com Once a pharmacophore is identified for the this compound scaffold, it serves as a template for lead optimization and the design of new, more potent analogs. frontiersin.orgsk.ru

A hypothetical pharmacophore for this class of compounds would likely include:

An aromatic/hydrophobic region corresponding to the indole ring.

A hydrogen bond acceptor feature associated with the sulfonyl oxygens of the tosyl group.

A negatively ionizable feature represented by the carboxylic acid group.

A specific spatial relationship between these features.

Lead optimization involves modifying a lead compound to improve its drug-like properties while maintaining or enhancing its biological activity. sk.ru For derivatives of this compound, optimization strategies would focus on:

Modifying the Tosyl Group: Replacing the para-methylphenyl of the tosyl group with other substituted aryl or alkyl groups to probe for additional interactions.

Varying the Acetic Acid Linker: Altering the length or rigidity of the linker connecting the carboxylic acid to the indole ring.

Decorating the Indole Scaffold: Introducing small substituents at unoccupied positions on the indole ring to enhance potency or selectivity, guided by SAR and QSAR data. mdpi.com

The ultimate goal is to achieve a balance of potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties in the final drug candidate.

Computational Chemistry and Molecular Modeling for 2 1 Tosyl 1h Indol 5 Yl Acetic Acid Derivatives

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein, providing critical information about the binding mode and affinity. For derivatives of 2-(1-tosyl-1H-indol-5-yl)acetic acid, docking studies have been instrumental in elucidating their interactions with various biological targets.

For instance, studies on analogous indole (B1671886) acetic acid sulfonate derivatives have identified key interactions within the active sites of ectonucleotidases, a family of enzymes implicated in cancer. Molecular docking revealed that these inhibitors form favorable interactions with crucial amino acid residues. Specifically, hydrogen bonds were observed between the ligand and residues such as Lys255, Lys278, and Asn277, primarily involving the oxygen atoms of the sulfonyl group and the carbonyl oxygen. dntb.gov.uaresearchgate.net Furthermore, π-π stacking interactions between the indole ring and phenylalanine residues (Phe417, Phe500) were found to be significant for binding. dntb.gov.uaresearchgate.net

In a different context, docking studies of a novel N-tosyl indole derivative, (2-Methyl-1-Phenylsulfonyl-1h-Indol-3-Yl)Phenylmethyl Acetate (B1210297) (MPIPA), against the nicotinic acetylcholine (B1216132) receptor highlighted the importance of hydrogen bonding in the ligand-receptor complex. nih.gov Similarly, when a tosyl group was introduced to an indole derivative targeting the tyrosinase enzyme, molecular docking showed a significant increase in binding affinity compared to its non-tosylated hydroxy analog. researchgate.net The docking score improved by -2.15 kcal/mol, indicating a more stable complex. researchgate.net This enhanced affinity was attributed to multiple interactions involving the tosyl group, including π-π stacking with Phe48 and hydrogen bonds with Lys47. mdpi.com These studies collectively demonstrate that the tosyl moiety often plays a crucial role in anchoring the ligand within the active site, thereby enhancing inhibitory activity.

Below is a table summarizing key interactions identified in molecular docking studies of tosylated indole derivatives with their respective protein targets.

Compound ClassTarget ProteinKey Interacting ResiduesType of Interaction
Indole Acetic Acid SulfonatesEctonucleotidasesLys255, Lys278, Asn277, Phe417, Phe500Hydrogen Bonding, π-π Stacking
O-Tosyl Indole DerivativeTyrosinaseLys47, Ala44, Phe48Hydrogen Bonding, π-π and π-Alkyl Interactions
N-Tosyl Indole Derivative (MPIPA)Nicotinic Acetylcholine ReceptorNot specifiedHydrogen Bonding
Indolyl GlyoxylamidesMicrobial ProteinsNot specifiedNot specified

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

A recent study on N-tosyl-indole hybrid thiosemicarbazones as tyrosinase inhibitors employed a 200-nanosecond MD simulation to analyze the stability of the ligand-protein complex. nih.gov The analysis of the Root Mean Square Deviation (RMSD) of the protein backbone showed that the system remained stable throughout the simulation, with RMSD values generally below 3 Å. nih.gov The ligand also maintained a stable conformation within the binding pocket, confirming the stability of the docked pose. nih.gov Furthermore, Root Mean Square Fluctuation (RMSF) plots were used to identify the flexibility of individual amino acid residues, revealing which parts of the protein were most affected by ligand binding. nih.gov

MD simulations are also crucial for understanding the conformational preferences of the acetic acid side chain, a key feature of the parent compound. Studies on acetic acid have shown that while the syn conformation of the carboxyl group (O=C–O–H dihedral angle of 0°) is energetically preferred, the anti conformation (180°) can also be present in solution under standard conditions. nih.govchemrxiv.orgescholarship.org MD simulations help to explore the conformational equilibrium and the energy barrier for interconversion between these states in an aqueous environment, which can be critical for how the molecule interacts with its target. nih.govchemrxiv.orgescholarship.org By simulating the system in a realistic solvent environment, MD provides a more accurate picture of the binding thermodynamics and kinetics than static models alone.

The stability of the ligand-protein complex is often quantified by analyzing key metrics from the MD trajectory, as shown in the table below.

MD Simulation ParameterDescriptionTypical Indication of Stability
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions in the protein backbone or ligand over time.Low, stable RMSD values (e.g., < 3 Å) indicate the system has reached equilibrium and is stable.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual residues or atoms around their average position.Low RMSF values in the binding site suggest stable ligand interactions.
Hydrogen Bond AnalysisTracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation.Persistent hydrogen bonds indicate stable and important interactions.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For derivatives of this compound, DFT calculations provide valuable data on molecular properties that govern their chemical behavior and biological activity.

DFT studies are employed to calculate global reactivity descriptors, which help in understanding the chemical reactivity and stability of a molecule. researchgate.netnih.gov These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A small HOMO-LUMO energy gap generally indicates higher chemical reactivity and lower kinetic stability. niscpr.res.in

Key electronic properties calculated using DFT include:

Chemical Potential (μ): Measures the tendency of electrons to escape from a system. Molecules with higher chemical potential are considered more reactive. researchgate.net

Chemical Hardness (η): Represents the resistance to a change in electron distribution. Harder molecules are typically less reactive. researchgate.net

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These calculations are crucial for rationalizing the outcomes of chemical reactions. For instance, DFT has been used to study the mechanism and enantioselectivity of the Friedel-Crafts reaction between indoles and N-tosylimines, providing results that are in excellent agreement with experimental observations. dntb.gov.uaacs.org By modeling the transition states, DFT can explain why a particular stereoisomer is preferentially formed. dntb.gov.uaacs.org Similarly, DFT calculations have been applied to investigate the cycloaddition reactions of N-methylindoles with tosyl azide, elucidating the reaction pathway and identifying the rate-determining step. researchgate.net This level of detail is invaluable for optimizing reaction conditions and designing new synthetic routes.

The table below summarizes key reactivity descriptors often calculated using DFT.

DescriptorFormulaInterpretation
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Chemical Potential (μ)(EHOMO + ELUMO) / 2Measures the escaping tendency of electrons; higher value means more reactive.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to charge transfer; higher value means less reactive.
Global Electrophilicity (ω)μ2 / (2η)Measures the propensity to accept electrons.

In Silico ADME Prediction and Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction tools use computational models to estimate these properties early in the drug discovery process, helping to identify candidates with a higher probability of success and avoiding costly late-stage failures. nih.govresearchgate.net

For derivatives of this compound, these predictions are crucial. Computational models assess drug-likeness based on established rules, such as Lipinski's Rule of Five and Veber's rules. Lipinski's rule suggests that orally active drugs generally have a molecular weight < 500 Da, a logP < 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Studies on related N-tosyl indole derivatives have shown that they often comply with these rules, indicating good potential for oral bioavailability. nih.gov

ADME prediction software, such as pkCSM, can estimate various pharmacokinetic parameters. researchgate.net For example, predicted values for Caco-2 cell permeability can indicate the potential for human intestinal absorption. mdpi.com Other important predicted properties include blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (which are key for drug metabolism), and potential toxicity. researchgate.netrsc.org By evaluating these parameters computationally, chemists can prioritize the synthesis of compounds with the most promising ADME profiles or modify existing structures to improve their properties.

The following table shows a typical output from an in silico ADME prediction for a hypothetical drug candidate.

ADME PropertyPredicted Value/ClassificationInterpretation
Absorption
Water Solubility (log mol/L)-3.5Moderately soluble.
Caco-2 Permeability (log Papp)1.1High permeability, suggesting good intestinal absorption.
Intestinal Absorption (%)> 90%High probability of being absorbed from the gut.
Distribution
BBB Permeability (logBB)-0.5Unlikely to cross the blood-brain barrier.
Metabolism
CYP2D6 InhibitorNoUnlikely to cause drug-drug interactions via this major metabolic enzyme.
CYP3A4 InhibitorYesPotential for drug-drug interactions with other drugs metabolized by CYP3A4.
Excretion
Total Clearance (log ml/min/kg)0.8Predicted rate of elimination from the body.
Toxicity
AMES ToxicityNoPredicted to be non-mutagenic.
HepatotoxicityYesPotential risk of liver toxicity.

Computational Approaches in Reaction Mechanism Elucidation

Understanding the detailed mechanism of a chemical reaction is fundamental to organic synthesis. Computational methods, particularly DFT, have become a cornerstone for elucidating complex reaction pathways, identifying transient intermediates, and calculating the energetic profiles of reactions involving tosylated indoles. researchgate.net

Computational studies have been used to investigate the mechanism of indole synthesis itself. For example, the Cu+-catalyzed cyclization of N-aryl-enaminones to form indoles was studied using DFT. nih.govnih.gov The calculations revealed that the reaction proceeds via deprotonation, C-C bond formation (the rate-determining step), and subsequent hydride transfer, providing a detailed picture that would be difficult to obtain through experimental means alone. nih.govnih.gov

For reactions involving N-tosyl indole derivatives, computational chemistry clarifies the role of the tosyl group. In the Friedel-Crafts reaction of indoles with N-tosylimines, DFT calculations of the transition state energies successfully rationalized the observed enantioselectivity. dntb.gov.uaacs.org Another study computationally investigated the reaction of N-methylindoles with tosyl azide, proposing a mechanism involving a concerted [3+2] cycloaddition followed by dehydroaromatization and ring-opening. researchgate.net The calculations identified the initial cycloaddition as the rate-determining step, with a calculated activation barrier of 17.0 kcal/mol. researchgate.net These computational insights allow chemists to understand factors controlling reactivity and selectivity, enabling the rational design of more efficient and selective synthetic methods.

Future Research Directions and Therapeutic Advancement

Exploration of Novel Synthetic Pathways for Diversification

The generation of a diverse library of analogues of 2-(1-tosyl-1H-indol-5-yl)acetic acid is crucial for establishing robust structure-activity relationships (SAR). While classical methods like the Fischer indole (B1671886) synthesis provide a foundational approach, contemporary synthetic strategies offer opportunities for more efficient and versatile production of derivatives. orgsyn.org Future explorations should focus on modular and convergent synthetic routes that allow for late-stage diversification.

One promising avenue is the use of transition-metal-catalyzed cross-coupling reactions to introduce a variety of substituents on the indole core. For instance, palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings can be employed to modify different positions of the indole ring, leading to a wide range of functionally and sterically diverse analogues.

The table below outlines potential synthetic strategies that could be adapted for the diversification of the this compound scaffold.

Synthetic StrategyDescriptionPotential for Diversification
Modified Fischer Indole Synthesis A well-established method for indole synthesis that can be adapted to use various substituted phenylhydrazines and ketones or aldehydes.Allows for variation in the substitution pattern of the benzene (B151609) portion of the indole ring.
Palladium-Catalyzed Cross-Coupling Reactions like Suzuki, Heck, and Sonogashira couplings can be used to introduce aryl, vinyl, and alkynyl groups at various positions of the indole nucleus.Enables extensive diversification of the indole core with a wide range of functional groups.
C-H Activation/Functionalization Direct functionalization of C-H bonds on the indole ring offers a more atom-economical approach to introduce new substituents.Provides access to novel analogues that may be difficult to synthesize using traditional methods.
Ring-Closing Metathesis This powerful reaction can be used to construct the pyrrole (B145914) ring of the indole nucleus, allowing for the synthesis of indoles with complex substitution patterns.Facilitates the synthesis of constrained analogues and macrocyclic derivatives.

Identification of New Biological Targets for Therapeutic Intervention

The indole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a multitude of biological targets. chula.ac.th Indole derivatives have shown activity against a wide range of diseases, including cancer, inflammation, and infectious diseases. chula.ac.thmdpi.com A key future direction for this compound is the systematic screening against a panel of disease-relevant biological targets to identify novel therapeutic opportunities.

High-throughput screening (HTS) of large compound libraries against various cellular and biochemical assays is a powerful approach for identifying initial hits. These hits can then be further validated and optimized through medicinal chemistry efforts. Given the structural features of this compound, several target classes are of particular interest.

For example, many indole-containing compounds are known to be inhibitors of protein kinases, a class of enzymes that are frequently dysregulated in cancer. nih.gov The tosyl group and the acetic acid moiety of the target compound could potentially interact with the ATP-binding site or allosteric sites of various kinases.

Another important class of targets for indole derivatives is nuclear hormone receptors. These receptors play crucial roles in regulating gene expression and are implicated in a variety of diseases. The structural similarity of the indole ring to endogenous ligands of these receptors suggests that this compound and its analogues could act as modulators of their activity.

The following table lists potential biological targets for this compound based on the known activities of related indole derivatives.

Target ClassExamplesPotential Therapeutic Area
Protein Kinases Receptor Tyrosine Kinases (e.g., VEGFR, EGFR), Serine/Threonine Kinases (e.g., BRAF, MEK)Oncology, Inflammatory Diseases
Nuclear Hormone Receptors Estrogen Receptor (ER), Androgen Receptor (AR), Peroxisome Proliferator-Activated Receptors (PPARs)Oncology, Metabolic Diseases
G-Protein Coupled Receptors (GPCRs) Serotonin (5-HT) Receptors, Dopamine ReceptorsNeurology, Psychiatry
Enzymes Cyclooxygenases (COX-1, COX-2), Histone Deacetylases (HDACs)Inflammatory Diseases, Oncology
Ion Channels Sodium Channels, Calcium ChannelsNeurology, Cardiology

Application of Advanced Computational Design for Optimized Analogues

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. nih.gov These methods can provide valuable insights into the binding modes of small molecules with their biological targets and can be used to guide the design of more potent and selective analogues. For this compound, a computational approach can be employed to accelerate the optimization process.

Structure-based drug design (SBDD) can be utilized if the three-dimensional structure of a relevant biological target is available. Molecular docking simulations can predict the binding pose of this compound within the active site of the target, and molecular dynamics (MD) simulations can provide insights into the stability of the ligand-protein complex and the key interactions that govern binding.

In the absence of a target structure, ligand-based drug design (LBDD) methods can be employed. Quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of analogues with their biological activity. These models can then be used to predict the activity of virtual compounds and prioritize them for synthesis.

The table below summarizes various computational approaches that can be applied to the design of optimized analogues of this compound.

Computational MethodApplicationExpected Outcome
Molecular Docking Predict the binding mode and affinity of analogues to a target protein.Identification of key binding interactions and prioritization of compounds for synthesis.
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of the ligand-protein complex over time.Assessment of binding stability and identification of conformational changes upon ligand binding.
Quantitative Structure-Activity Relationship (QSAR) Develop mathematical models that relate chemical structure to biological activity.Prediction of the activity of virtual compounds and guidance for lead optimization.
Pharmacophore Modeling Identify the essential three-dimensional arrangement of chemical features required for biological activity.Design of novel scaffolds with improved potency and selectivity.
Virtual Screening Computationally screen large libraries of compounds to identify potential hits.Rapid identification of novel chemical starting points for drug discovery.

Development as Research Tools for Biological Pathway Probing

Small molecules that selectively modulate the function of a specific protein are invaluable tools for dissecting complex biological pathways. Derivatives of this compound could be developed into chemical probes to investigate the roles of their biological targets in cellular processes.

A key characteristic of a good chemical probe is high potency and selectivity for its intended target. The development of such probes often requires extensive medicinal chemistry optimization, guided by SAR studies and computational modeling.

Furthermore, the indole scaffold possesses intrinsic fluorescence properties, which can be exploited for the development of fluorescent probes. rsc.orgmdpi.com By judiciously modifying the substitution pattern of the indole ring, it may be possible to create derivatives of this compound that exhibit environmentally sensitive fluorescence. Such probes could be used to visualize the localization and dynamics of their target proteins within living cells.

Another application is the development of affinity-based probes. By attaching a reactive group or a tag (e.g., biotin) to the this compound scaffold, it is possible to create probes that can be used for target identification and validation through techniques such as affinity chromatography and chemical proteomics.

The development of such research tools would not only advance our understanding of fundamental biology but could also uncover new therapeutic strategies based on the modulation of the identified biological pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-tosyl-1H-indol-5-yl)acetic acid, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with indole derivatives. Key steps include tosylation at the indole nitrogen (using p-toluenesulfonyl chloride under basic conditions) followed by functionalization at the 5-position with an acetic acid moiety. Refluxing in anhydrous solvents (e.g., DMF or THF) with coupling agents like carbodiimides can improve efficiency . Purification via silica gel column chromatography (petroleum ether/ethyl acetate gradients) is recommended, achieving yields of ~60% in analogous compounds . Monitor reaction progress using TLC and optimize pH (7–9) to minimize by-products.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Confirm structural integrity using 1H^1 \text{H} and 13C^{13} \text{C} NMR (e.g., δ 12.94 ppm for carboxylic protons in DMSO-d6_6) , FTIR (stretching vibrations for sulfonyl groups at ~1170 cm1^{-1}), and HPLC (C18 columns, acetonitrile/water mobile phase) for purity assessment. High-resolution mass spectrometry (HRMS) can resolve ambiguities in molecular weight (expected m/z ~357.4 for C17_17H16_16N2_2O4_4S) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store at room temperature in airtight, light-protected containers under inert gas (N2_2) to prevent oxidation. Avoid prolonged exposure to moisture, as the tosyl group may hydrolyze. For long-term stability, conduct accelerated degradation studies under varying pH (3–9) and temperature (4–40°C) to identify degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar indole-acetic acid derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using positive controls (e.g., known kinase inhibitors for enzyme assays) and validate via dose-response curves. For receptor-binding studies, employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify affinity . Cross-reference results with structural analogs (e.g., 2-(1H-indazol-4-yl)acetic acid) to identify SAR trends .

Q. What strategies mitigate low yields during the final coupling step of the acetic acid moiety?

  • Methodological Answer : Low yields may stem from steric hindrance at the 5-position of the indole ring. Use microwave-assisted synthesis to enhance reaction kinetics or switch to bulkier coupling agents (e.g., HATU) for better activation. Solvent screening (e.g., DCM vs. DMF) and sub-zero temperatures (-10°C) can suppress side reactions . Analyze intermediates via 1H^1 \text{H} NMR to detect incomplete tosylation .

Q. How can researchers differentiate between isomeric by-products during synthesis?

  • Methodological Answer : Isomeric impurities (e.g., 7-substituted indole derivatives) can be resolved using reverse-phase HPLC with UV detection (λ = 254 nm) or chiral columns. Computational modeling (DFT calculations) predicts retention times and verifies structures. Compare experimental 1H^1 \text{H} NMR shifts with simulated spectra (e.g., using ACD/Labs or MestReNova) .

Q. What in vitro models are appropriate for evaluating the anti-inflammatory potential of this compound?

  • Methodological Answer : Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA. For mechanistic insights, perform Western blotting to assess NF-κB pathway inhibition. Compare with structurally related compounds (e.g., 2-(1H-indol-3-yl)acetaldehyde derivatives) to establish efficacy thresholds .

Data Analysis & Validation

Q. How should researchers address discrepancies between computational predictions and experimental solubility data?

  • Methodological Answer : Solubility predictions (e.g., via COSMO-RS) may overestimate due to aggregation. Validate experimentally using shake-flask methods (UV-Vis spectroscopy) in PBS (pH 7.4) and DMSO. For poor solubility, consider prodrug strategies (e.g., esterification of the acetic acid group) .

Q. What statistical approaches are recommended for analyzing dose-dependent biological responses?

  • Methodological Answer : Fit data to sigmoidal dose-response curves (GraphPad Prism) to calculate EC50_{50}/IC50_{50} values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Replicate experiments ≥3 times to ensure reproducibility, and report SEM with 95% confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.